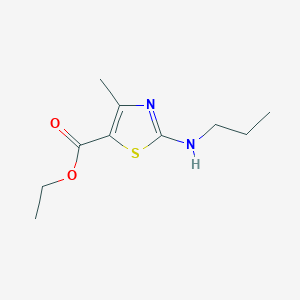

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

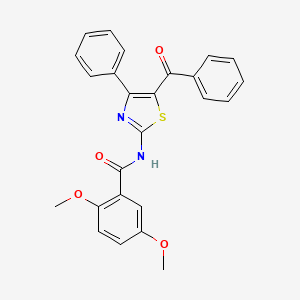

The molecular structure of thiazole derivatives, like other organic compounds, can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography3.Chemical Reactions of Thiazole Derivatives

Thiazoles can undergo a variety of chemical reactions, including alkylation, acylation, S-oxidation, and reactions at the 2-position carbon2.

科学的研究の応用

Synthetic Applications

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied extensively. These compounds are valuable in chemical synthesis, forming the basis for more complex structures. For instance, derivatives of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate were synthesized using readily available materials and verified through various spectral techniques. These compounds were further investigated for their antimicrobial activities against several bacterial and fungal strains, highlighting their potential applications in medical and pharmaceutical research (Desai, Bhatt & Joshi, 2019).

Structural and Computational Chemistry

The compound has been a subject of interest in structural and computational chemistry. Studies involving characterization through spectroscopy, single-crystal X-ray diffraction (SC-XRD), and density functional theory (DFT) have been conducted. These studies provide insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, contributing significantly to the understanding of the compound's chemical behavior and potential applications in technology and materials science (Haroon et al., 2019).

Antimicrobial and Antitumor Activities

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate and its analogs have been tested for antimicrobial and antitumor activities. Some synthesized analogs displayed significant inhibitory effects against certain strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Additionally, some compounds exhibited promising antitumor activity against human tumor cell lines, indicating their potential application in cancer research and therapy (Balkan, Urgun & Özalp, 2001).

Corrosion Inhibition

Research has also explored the use of ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives as corrosion inhibitors. Studies on the corrosion inhibition efficiency of these compounds, particularly in protecting metal alloys in corrosive environments, have shown promising results. These findings are critical for industries where metal durability and longevity are crucial, such as in infrastructure and manufacturing (Raviprabha & Bhat, 2019).

Safety And Hazards

Like with any chemical compound, the safety and hazards associated with a specific thiazole derivative would depend on its exact structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for safe use567.

将来の方向性

Thiazole derivatives continue to be an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research will likely continue to explore the wide range of biological activities exhibited by these compounds2.

Please note that this information is general in nature, and specific information about “Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate” may not be included. For detailed information, consulting scientific literature or a chemistry professional would be beneficial.

特性

IUPAC Name |

ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWAQJNZOLYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride](/img/structure/B2647046.png)

![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)